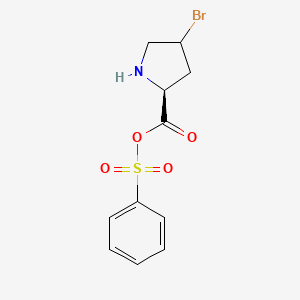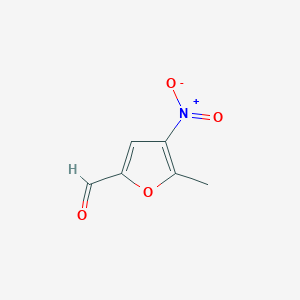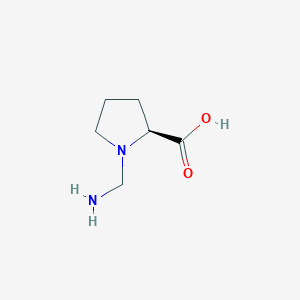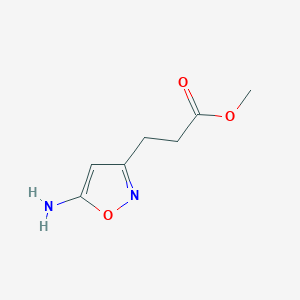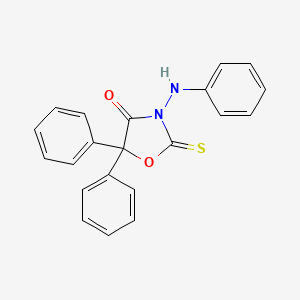
3-Anilino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diphenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is a heterocyclic compound that features a unique combination of functional groups, including a thioxo group, an oxazolidinone ring, and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-3-(phenylamino)-2-thioxooxazolidin-4-one typically involves the reaction of 5,5-diphenylhydantoin with phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 5,5-Diphenyl-3-(phenylamino)-2-thioxooxazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5,5-Diphenyl-3-(phenylamino)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted derivatives with different functional groups replacing the phenylamino group.
科学的研究の応用
5,5-Diphenyl-3-(phenylamino)-2-thioxooxazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5,5-Diphenyl-3-(phenylamino)-2-thioxooxazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenylamino group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
5,5-Diphenylhydantoin: A structurally related compound with anticonvulsant properties.
5,5-Diphenyl-3-(methylthiomethyl)hydantoin: Another derivative with potential biological activity.
5,5-Diphenyl-3-(methylsulfonylomethyl)hydantoin: Known for its oxidation reactions and biological applications.
Uniqueness
5,5-Diphenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is unique due to the presence of the thioxo group and the phenylamino substituent, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
88051-68-7 |
|---|---|
分子式 |
C21H16N2O2S |
分子量 |
360.4 g/mol |
IUPAC名 |
3-anilino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C21H16N2O2S/c24-19-21(16-10-4-1-5-11-16,17-12-6-2-7-13-17)25-20(26)23(19)22-18-14-8-3-9-15-18/h1-15,22H |
InChIキー |
WNIADGQPGIOFQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=S)O2)NC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


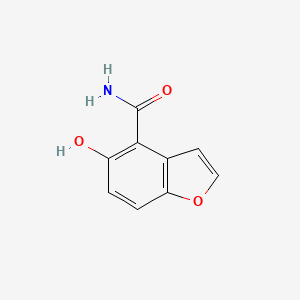
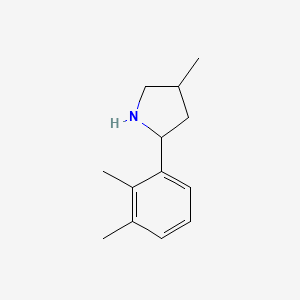
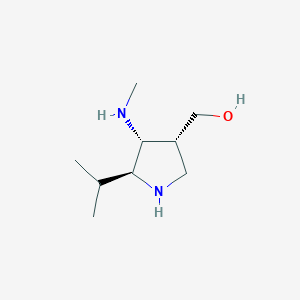
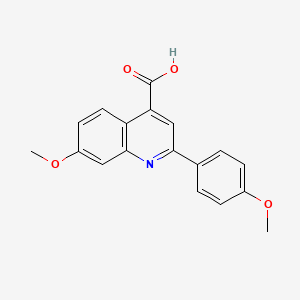

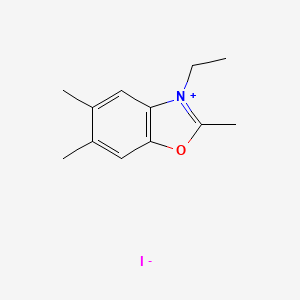
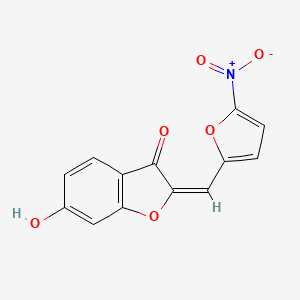
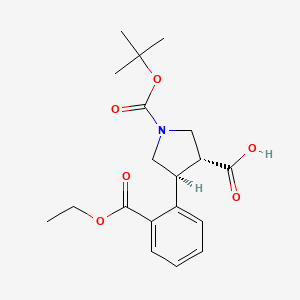
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
